molecular formula C11H23NO2 B13288533 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13288533
M. Wt: 201.31 g/mol
InChI Key: ABIFHESQIMASMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate diol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield ketones or aldehydes, while reduction of the amino group may produce secondary or tertiary amines .

Scientific Research Applications

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the diol group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is unique due to its combination of a cyclohexane ring, amino group, and diol group. This structural arrangement provides it with distinct chemical reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3

InChI Key

ABIFHESQIMASMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.